molecular formula C20H18ClF3N2O2 B2693789 (E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-29-2

(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2693789
CAS No.: 1421587-29-2
M. Wt: 410.82
InChI Key: PNVXMWIUYVHJBY-VMPITWQZSA-N
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Description

Contextual Positioning within Chalcone Derivative Research

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their synthetic versatility and broad biological activities. The subject compound integrates this core structure with advanced modifications, including a 2-chlorophenyl group, a piperidinyloxy linker, and a 5-trifluoromethylpyridinyl moiety. These features align with contemporary strategies to enhance target selectivity and metabolic stability in chalcone-based drug candidates.

The α,β-unsaturated carbonyl system (C=O-CH=CH) remains central to the compound's potential bioactivity, enabling Michael addition reactions with biological nucleophiles such as cysteine residues in enzyme active sites. This electronic configuration also facilitates conjugation effects that influence absorption spectra and redox properties, critical for both analytical characterization and pharmacological effects.

Historical Development of Chloro-Substituted Chalcones

The incorporation of chlorine atoms into chalcone frameworks dates to early structure-activity relationship studies demonstrating enhanced antimicrobial and antiproliferative effects compared to non-halogenated analogs. In the subject compound, the 2-chlorophenyl group introduces:

  • Electronic effects : The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent α,β-unsaturated system
  • Steric considerations : Ortho-substitution creates spatial constraints that may influence binding pocket interactions
  • Lipophilicity modulation : Calculated logP increases by ~0.7 compared to non-chlorinated analogs, potentially improving membrane permeability

Recent advances in chloro-chalcone synthesis have enabled precise control over substitution patterns, as demonstrated in the 60.06% yield achieved for 2’-hydroxy-5’-chloro-4-methoxychalcone under alkaline conditions. These methodological improvements directly inform the synthetic approaches applicable to the target compound.

Significance of Piperidinyl and Pyridinyl Moieties in Medicinal Chemistry

The compound’s 4-(5-trifluoromethylpyridin-2-yl)oxypiperidine subunit combines two pharmacologically significant heterocycles:

Structural Feature Pharmacological Impact
Piperidine ring Enhances blood-brain barrier penetration
Pyridine nucleus Improves aqueous solubility via H-bonding
Trifluoromethyl group Increases metabolic stability

The piperidinyloxy linker serves dual purposes:

  • Conformational restriction : Limits rotational freedom between aromatic systems
  • Hydrogen bond mediation : Ether oxygen participates in donor-acceptor interactions

Pyridine derivatives containing trifluoromethyl groups have shown particular promise in kinase inhibition, with the strong electron-withdrawing effect of CF3 modulating π-π stacking interactions in ATP-binding pockets.

Research Evolution of α,β-Unsaturated Carbonyl Systems in Drug Discovery

The progression of α,β-unsaturated chalcone derivatives as therapeutic agents has followed three key phases:

  • Natural product isolation (pre-1990s): Identification of basic chalcone structures from plant sources
  • First-generation synthetics (1990–2010): Development of simple aryl-substituted analogs
  • Complex hybrids (2010–present): Integration with heterocycles and advanced functional groups

The subject compound represents third-generation innovation through its:

  • Spirocyclic element : Piperidine ring fused to pyridine system
  • Polyhalogenation : Combined chlorine and fluorine atoms
  • Extended conjugation : Three aromatic systems in planar alignment

Quantum mechanical calculations predict significant charge delocalization across the enone system, with electrostatic potential maps showing a +15 kcal/mol electrophilic region at the β-carbon position. This electronic profile suggests potential reactivity with biological thiols, a mechanism implicated in the antiproliferative effects of related chalcones.

Current Research Landscape and Scientific Interest

Recent studies (2020–2025) have focused on three key aspects of advanced chalcone derivatives:

  • Targeted delivery systems : Nanoparticle encapsulation of hydrophobic chalcones
  • Combination therapies : Synergistic effects with existing chemotherapeutic agents
  • Multi-targeting designs : Simultaneous modulation of inflammatory and apoptotic pathways

The compound’s structural complexity positions it as a candidate for:

  • Kinase inhibition : Trifluoromethylpyridine moiety may interact with hydrophobic pockets
  • Epigenetic modulation : Chlorophenyl group could intercalate DNA or inhibit histone deacetylases
  • Antimicrobial activity : Chalcone core demonstrated efficacy against Gram-positive pathogens

Ongoing research employs molecular docking studies to predict binding affinities for cancer-related targets such as EGFR (PDB ID: 1M17) and PARP-1 (PDB ID: 5DS3), with preliminary results suggesting low micromolar inhibition potentials.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-14(17)5-8-19(27)26-11-9-16(10-12-26)28-18-7-6-15(13-25-18)20(22,23)24/h1-8,13,16H,9-12H2/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVXMWIUYVHJBY-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound's unique structure, featuring a chlorophenyl group and a trifluoromethyl moiety, suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. The molecular weight is approximately 392.87 g/mol, and its structure includes various functional groups that may influence its biological activity.

PropertyValue
Molecular Weight392.87 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

1. Anticancer Activity
Studies have shown that pyridine derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, compounds with similar structures have demonstrated efficacy in targeting specific cancer cell lines, leading to significant reductions in cell viability.

2. Antimicrobial Properties
Pyridine derivatives are noted for their antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against bacteria and fungi.

3. Neuropharmacological Effects
Some studies suggest that pyridine-based compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mental health disorders.

Case Studies and Research Findings

Several studies have examined the biological activity of pyridine derivatives:

Study 1: Anticancer Efficacy
A study by Mocket et al. (2020) investigated the structure–activity relationship (SAR) of pyridine derivatives as inhibitors of specific enzymes involved in cancer progression. The results indicated that modifications to the piperidine ring significantly enhanced anticancer properties, with some compounds achieving IC50 values in the nanomolar range.

Study 2: Antimicrobial Activity
Research published in MDPI highlighted the antimicrobial effects of trifluoromethyl-substituted pyridines against resistant bacterial strains. The findings showed that these compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL for several tested pathogens.

Study 3: Neuropharmacological Effects
A recent publication explored the effects of pyridine derivatives on neurotransmitter receptors. The study found that certain analogs could enhance GABAergic transmission, suggesting potential applications in treating anxiety disorders.

Data Tables

The following tables summarize key findings from relevant studies on the biological activities of similar compounds:

Compound StructureBiological ActivityIC50/Effectiveness
Pyridine derivative AAnticancerIC50 = 50 nM
Pyridine derivative BAntimicrobialMIC = 5 µg/mL
Pyridine derivative CNeuropharmacologicalEnhanced GABA transmission

Scientific Research Applications

Inducible Nitric Oxide Synthase Inhibition

One of the notable applications of this compound is as an inhibitor of inducible nitric oxide synthase (iNOS). Research has demonstrated that compounds with similar structures can effectively inhibit iNOS, which plays a crucial role in inflammatory responses. The inhibition of iNOS can lead to anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory drugs .

Analgesic Properties

The compound has also been studied for its analgesic properties. A related study indicated that derivatives of piperidine-based compounds exhibit a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. This suggests that (E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one may have similar effects, warranting further investigation into its potential as a pain management medication .

Anticancer Activity

Preliminary studies suggest that certain trifluoromethyl-containing compounds exhibit anticancer activity due to their ability to interfere with cancer cell proliferation and induce apoptosis. The presence of the trifluoromethyl group in this compound may enhance its efficacy against various cancer cell lines, though specific studies on this compound are still needed .

Insecticidal Properties

Recent research has focused on the synthesis and insecticidal activity of novel compounds similar to this compound. These studies have shown that compounds containing chlorophenyl and trifluoromethyl groups can exhibit significant insecticidal properties against agricultural pests. This opens avenues for developing new insecticides that are effective yet potentially less harmful to non-target organisms .

Crop Protection

The application of such insecticides in agricultural practices aims to protect crops from damage caused by pests, thereby improving yield and quality. The development of targeted insecticides based on the structure of this compound could lead to more sustainable agricultural practices by reducing reliance on broad-spectrum pesticides .

Synthesis and Structure Activity Relationship

Understanding the synthesis and structure activity relationship (SAR) of this compound is crucial for optimizing its applications.

Structure Activity Relationship

Research into SAR indicates that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl can significantly influence the biological activity of the compound. Understanding these relationships helps in designing more potent derivatives with improved efficacy against specific targets in both pharmacological and agricultural contexts .

Chemical Reactions Analysis

Table 1: Synthetic Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Enone formationAcetic acid, KOt-Bu, 80°C65–72
Piperidine functionalizationDCC, DMAP, DCM, rt58–65
Pyridine couplingPd(PPh₃)₄, CuI, DMF, 100°C70–75

(a) α,β-Unsaturated Ketone (Enone)

The enone group undergoes Michael additions and cycloadditions :

  • Nucleophilic attack : Amines or thiols add to the β-position. For example, reaction with methylamine forms β-amino ketone derivatives .

  • Diels-Alder reactions : Reacts with dienes (e.g., cyclopentadiene) to yield bicyclic adducts .

(b) Chlorophenyl Ring

  • Electrophilic substitution : Limited reactivity due to electron-withdrawing Cl, but bromination occurs at the para-position under FeBr₃ catalysis.

  • Suzuki coupling : Pd-mediated cross-coupling with aryl boronic acids replaces Cl with aryl groups .

(c) Trifluoromethylpyridine Moiety

  • Hydrolysis : The trifluoromethyl group resists hydrolysis, but the pyridine N-oxide forms under strong oxidants (e.g., mCPBA) .

  • Halogenation : Electrophilic chlorination at the 4-position using Cl₂/AlCl₃ .

(d) Piperidine Ring

  • Alkylation/Acylation : The secondary amine reacts with alkyl halides or acyl chlorides to form tertiary amines or amides .

  • Oxidation : MnO₂ oxidizes the piperidine to a pyridine derivative .

(a) Enone Reactivity

The conjugated system allows 1,4-addition via a ketone-stabilized enolate intermediate. For example:

(E)-enone+RNH2β-amino ketone(pH 7–9, 25°C)[8]\text{(E)-enone} + \text{RNH}_2 \rightarrow \text{β-amino ketone} \quad (\text{pH 7–9, 25°C}) \quad[8]

(b) Catalytic Hydrogenation

The double bond in the enone is reduced selectively using Pd/C or PtO₂ under H₂ (1–3 atm), yielding the saturated ketone .

Table 2: Reduction Conditions and Outcomes

CatalystSolventTemperature (°C)Conversion (%)
Pd/CEtOH2595
PtO₂THF5088

Biological Relevance

While direct biological data for this compound is limited, structurally similar analogs exhibit:

  • Kinase inhibition : Pyridine-piperidine derivatives target EGFR and VEGFR .

  • Antimicrobial activity : Chlorophenyl-enone compounds show efficacy against S. aureus (MIC = 8 µg/mL) .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) cleaves the enone bond, forming 2-chlorobenzoic acid and pyridine fragments .

  • Acid/Base Hydrolysis : Stable under neutral conditions but degrades in strong acids (e.g., HCl, Δ) via retro-aldol cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of enones with piperidine and aromatic substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₂₀H₁₇ClF₃N₂O₂ 2-Chlorophenyl, 5-(CF₃)pyridin-2-yloxy-piperidine 406.81 Trifluoromethyl enhances stability; chlorophenyl increases lipophilicity.
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one C₁₉H₁₈FN₃O₂ 4-Fluorophenyl, furan-2-carbonyl-piperazine 363.37 Fluorine improves bioavailability; furan introduces heterocyclic diversity.
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one C₁₈H₁₈ClNO₂ 4-Chlorophenyl-furan, piperidine 315.79 Furan ring may alter π-stacking; lower MW suggests higher solubility.
(2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one C₁₅H₁₃NO 4-Methylphenyl, pyridin-3-yl 223.27 Simpler structure with methyl group; lacks piperidine, reducing conformational flexibility.

Key Comparisons

The 2-chlorophenyl group (target) vs. 4-fluorophenyl (): Chlorine’s larger size and higher lipophilicity may enhance membrane permeability but reduce solubility compared to fluorine.

Crystallographic Stability: Analogous enones (e.g., ) form planar structures stabilized by conjugated enone systems. The target’s piperidine ring may introduce puckering, as seen in triazole-containing analogs , affecting packing efficiency.

Synthetic Complexity :

  • The target compound likely requires multi-step synthesis, including:

  • Coupling of 2-chlorophenylacetyl chloride with a substituted piperidine.
  • Mitsunobu reaction for ether formation between piperidine and 5-(trifluoromethyl)pyridin-2-ol. Compared to simpler enones (e.g., ), the target’s synthesis is more complex due to steric hindrance from the trifluoromethyl group.

Spectroscopic Differentiation: The trifluoromethyl group would show a distinct ¹⁹F-NMR signal (~-60 ppm), absent in non-fluorinated analogs . The pyridin-2-yloxy group’s aromatic protons (δ 8.0–8.5 ppm in ¹H-NMR) differ from furan protons (δ 6.5–7.5 ppm) in .

Q & A

Basic: What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized to improve yield?

Answer:
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical approach involves reacting 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine with (E)-3-(2-chlorophenyl)acryloyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DCM. Yield optimization (e.g., ~52–70%) requires strict temperature control (0–50°C), inert atmosphere, and extended reaction times (2–24 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical.

Advanced: How do experimental XRD and computational DFT results compare in elucidating molecular geometry?

Answer:
XRD data (e.g., CCDC deposition numbers) provide precise bond lengths, angles, and torsion angles, confirming the (E)-configuration of the enone system. DFT calculations (B3LYP/6-311+G(d,p)) often align with XRD but may show deviations (~0.02–0.05 Å in bond lengths) due to crystal packing effects or solvent interactions in experiments. For example, the C=O bond in XRD is typically 1.22 Å, while DFT predicts 1.25 Å .

Basic: Which spectroscopic techniques confirm the structure, and what key features identify the enone system?

Answer:

  • ¹H/¹³C NMR : The enone system is confirmed by α,β-unsaturated ketone signals: a downfield proton at δ 7.5–8.0 ppm (CH=CH) and carbonyl carbon at δ 190–200 ppm .
  • IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 452.08 for [M+H]⁺) .

Advanced: What methodologies assess antimicrobial activity, and how do structural modifications influence efficacy?

Answer:
Antimicrobial testing follows CLSI guidelines using broth microdilution (MIC determination). Structural modifications, such as replacing the 2-chlorophenyl group with a 2,6-dichlorophenyl moiety, enhance lipophilicity and biofilm penetration, reducing MIC values from 32 μg/mL to 8 μg/mL against S. aureus . Activity correlates with electron-withdrawing substituents stabilizing the enone system .

Advanced: How does the trifluoromethylpyridinyloxy group affect electronic properties?

Answer:
DFT studies reveal that the electron-withdrawing trifluoromethyl group reduces the HOMO-LUMO gap (by ~0.5 eV), enhancing electrophilicity of the enone system. This increases reactivity toward nucleophilic targets (e.g., microbial enzymes) . NBO analysis shows strong hyperconjugation between the pyridinyloxy oxygen and the piperidine ring, stabilizing the molecule .

Basic: What steps ensure high-quality single crystals for XRD analysis?

Answer:

  • Solvent Selection : Slow evaporation of a saturated DCM/ethanol (1:1) solution at 25°C .
  • Temperature Control : Gradual cooling (2°C/hour) to prevent disorder.
  • Seed Crystals : Use microseeding to initiate controlled nucleation .

Advanced: How do solvent polarity and catalysts influence stereochemistry in similar enone syntheses?

Answer:
Polar aprotic solvents (e.g., DMF) favor keto-enol tautomerization, stabilizing the (E)-isomer. Catalysts like piperidine increase enolization rates, achieving >95% stereoselectivity . Non-polar solvents (e.g., toluene) may promote side reactions (e.g., cyclization), reducing yields by ~20% .

Basic: How is purity validated post-synthesis?

Answer:

  • HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient, λ=254 nm) .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity .
  • TLC : Single spot (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: Which computational models predict bioactivity against enzyme targets?

Answer:
Molecular docking (AutoDock Vina) with fungal CYP51 (PDB: 3JUS) shows the enone system forms a hydrogen bond with heme Fe (binding energy: −9.2 kcal/mol). MD simulations (AMBER) assess stability over 100 ns, with RMSD <2.0 Å indicating strong target engagement .

Advanced: How to resolve discrepancies between DFT and XRD bond lengths?

Answer:

  • Thermal Motion : XRD accounts for thermal vibrations (ADP parameters), while DFT assumes static geometry.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions .
  • Crystal Packing : Use periodic boundary conditions in DFT to model intermolecular forces .

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